
2,5,6-Tribromonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Tribromonicotinonitrile is a brominated derivative of nicotinonitrile, a compound that belongs to the class of cyanopyridines. Cyanopyridines are known for their wide range of biological, therapeutic, and medicinal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Tribromonicotinonitrile typically involves the bromination of nicotinonitrile. This can be achieved through the reaction of nicotinonitrile with bromine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: Common solvents include acetic acid or chloroform.
Catalyst: Catalysts such as iron or aluminum chloride can be used to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and nicotinonitrile.
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Tribromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with fewer bromine atoms.
Scientific Research Applications
2,5,6-Tribromonicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5,6-Tribromonicotinonitrile involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to:
Bind to Enzymes: Inhibit or activate enzymatic functions.
Interact with DNA: Potentially interfere with DNA replication and transcription.
Modulate Receptor Activity: Affect cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5,6-Trichloronicotinonitrile: A chlorinated analog with similar properties.
2,5,6-Trifluoronicotinonitrile: A fluorinated analog with distinct reactivity.
2,5,6-Trinitronicotinonitrile: A nitrated analog with different applications.
Properties
Molecular Formula |
C6HBr3N2 |
|---|---|
Molecular Weight |
340.80 g/mol |
IUPAC Name |
2,5,6-tribromopyridine-3-carbonitrile |
InChI |
InChI=1S/C6HBr3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H |
InChI Key |
OEHFCIYWUZOVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15230536.png)
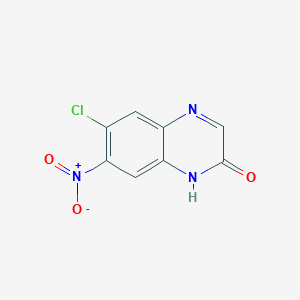

![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15230548.png)
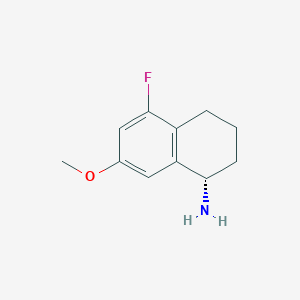
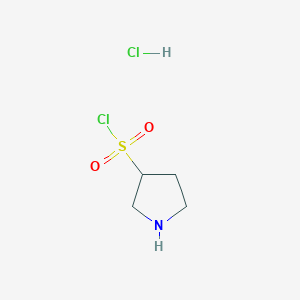
![3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B15230571.png)
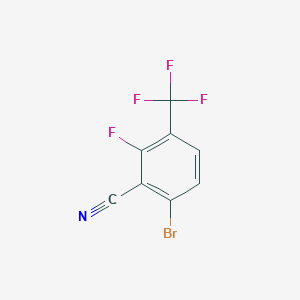

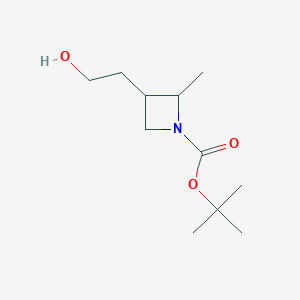
![N-((4-((2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-[1,1'-biphenyl]-2-yl)sulfonyl)benzamide](/img/structure/B15230592.png)
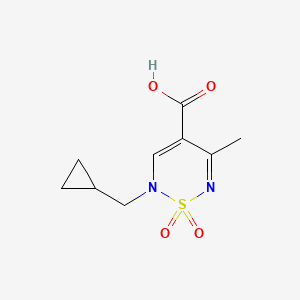
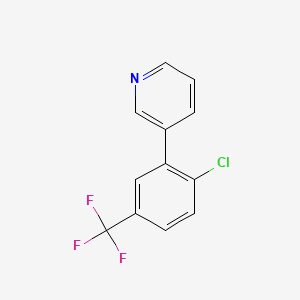
![2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15230638.png)
